molecular formula C18H20N4O3S B2516727 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide CAS No. 1203138-20-8

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide

Cat. No.: B2516727
CAS No.: 1203138-20-8
M. Wt: 372.44
InChI Key: AKPIJGVKQBEAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A compound closely related to the query, synthesized by the reaction of specific precursors, showed significant potential in crystal structure analysis and molecular interactions. The study detailed the synthesis process, crystallography, and Hirshfeld surface analysis, emphasizing the compound's stability and interactions within the crystal structure (Prabhuswamy et al., 2016).

Biological Activity

  • Research on novel pyrazole derivatives, including those structurally similar to the compound , has shown promising anti-inflammatory properties with minimal ulcerogenic activity. This indicates a potential application in developing safer anti-inflammatory medications (El‐Hawash & El-Mallah, 1998).
  • Another study focused on pyrazole-1-carboxamide analogs designed and synthesized for antimicrobial evaluation. Some compounds in this class exhibited significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, suggesting their utility in treating bacterial infections (Palkar et al., 2017).

Antitumor and Anticancer Potential

  • The anticancer activity of carboxamide derivatives of certain heterocycles, structurally related to the compound of interest, was investigated, revealing potent cytotoxic effects against various cancer cell lines. This suggests the potential application of these compounds in cancer therapy (Deady et al., 2003).

Chemical Properties and Applications

  • The photophysical and physicochemical properties of a compound structurally similar to the query were explored for its potential as a fluorescent chemosensor for metal ion detection. This indicates its application in analytical chemistry for detecting metal ions like Fe3+ in solutions (Khan, 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities exhibited by thiazole derivatives , this compound could be a promising candidate for further study in medicinal chemistry.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11(2)22-14(7-8-19-22)17(23)21-18-20-13(10-26-18)12-5-6-15(24-3)16(9-12)25-4/h5-11H,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPIJGVKQBEAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.